molecular formula C10H6Cl2N2O2 B1308239 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1038549-20-0

5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1308239
CAS RN: 1038549-20-0
M. Wt: 257.07 g/mol
InChI Key: MFCQLXUIVVBPNY-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a derivative of the 1H-pyrazole-3-carboxylic acid family. These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylic acid functional group. The presence of dichlorophenyl groups suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives can be achieved by reacting acid chlorides with various nucleophiles. In one study, the acid chloride of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was reacted with 2,3-diaminopyridine to yield the corresponding carboxamide in good yield . This suggests that similar methodologies could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods. For example, a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using these methods, and its crystal structure was determined, showing it crystallizes in the triclinic space group . These techniques would be essential for confirming the structure of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's properties. For instance, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates have been shown to yield a range of N-substituted carboxamides and carbohydrazides . This indicates that the dichlorophenyl pyrazole carboxylic acid could also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and conformational analysis of a pyrazole derivative were studied, revealing insights into its stability and intermolecular interactions . Theoretical calculations, such as DFT, can predict vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential maps, which are valuable for understanding the reactivity and properties of these compounds . These analyses would be relevant for the compound to predict its behavior in different environments and its potential applications.

Scientific Research Applications

Chemical Synthesis and Reactions

5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives are primarily used in various chemical synthesis and reactions. It serves as a precursor in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds, upon cyclization, yield different condensed pyrazoles, showcasing their versatility in chemical synthesis (Arbačiauskienė et al., 2011). Furthermore, the compound has been used to create diverse structures, such as 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives, highlighting its adaptability in generating various molecular structures (Yıldırım et al., 2005).

Material Science and Dye Synthesis

Interestingly, this compound has applications in material science and dye synthesis. For instance, it has been used as a coupling component in the production of heterocyclic dyes. The optical properties of these dyes, such as their absorption spectra, can be significantly influenced by the type of heterocyclic rings and the substituent effects on aromatic rings (Tao et al., 2019).

Molecular Docking and Pharmaceutical Research

Furthermore, the compound has shown potential in pharmaceutical research. Molecular docking studies of certain derivatives have been performed to predict binding interactions with target proteins, which is crucial in the development of new drugs (Reddy et al., 2022).

Mechanism of Action

Target of Action

The primary target of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its target, it’s plausible that it impacts protein synthesis and regulation pathways, but more research is needed to confirm this.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQLXUIVVBPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397964
Record name 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1038549-20-0
Record name 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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